molecular formula C13H24BrNO B12315633 2-bromo-N-cyclooctyl-3-methylbutanamide

2-bromo-N-cyclooctyl-3-methylbutanamide

Cat. No.: B12315633
M. Wt: 290.24 g/mol
InChI Key: VXZCRQBHBRUAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Amide Derivatives in Chemical Science

Amide derivatives are a cornerstone of organic chemistry and biochemistry, defined by a nitrogen atom connected to a carbonyl group. This functional group is notably stable due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, creating a planar and rigid structure. youtube.comnih.gov This stability is a key reason for their prevalence in nature, most famously as the peptide bonds that link amino acids to form proteins. youtube.com Beyond their biological roles, amides are integral to the synthesis of a wide range of organic molecules and are present in many pharmaceutical agents. rsc.orgnih.gov Their ability to participate in hydrogen bonding as both donors and acceptors is crucial for their interactions with biological targets. nih.gov

Overview of Halogenated Alkanamides in Organic Synthesis

The incorporation of halogen atoms into alkanamides, creating compounds known as halogenated alkanamides, significantly broadens their synthetic utility. Alpha-haloamides, where the halogen is on the carbon adjacent to the carbonyl group, are particularly valuable intermediates. rsc.org They serve as precursors for the synthesis of various heterocyclic compounds and are used in cross-coupling reactions to form new carbon-carbon bonds. rsc.org The presence of a halogen atom can also influence the biological activity of a molecule by altering its lipophilicity, membrane permeability, and binding interactions with receptors. sigmaaldrich.com For instance, halogenation is a common strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. sigmaaldrich.com

Structural Elucidation and Stereochemical Considerations of 2-Bromo-N-cyclooctyl-3-methylbutanamide

This compound is a secondary amide characterized by a cyclooctyl group attached to the nitrogen atom and a bromo-substituted isobutyl group forming the acyl part of the molecule. The IUPAC name for this compound is this compound. bldpharm.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 1016780-37-2
Molecular Formula C13H24BrNO
Molecular Weight 290.24 g/mol
IUPAC Name This compound

| InChI Key | VXZCRQBHBRUAPG-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich bldpharm.com and BLDpharm acs.org.

A critical aspect of this molecule's structure is the presence of a chiral center at the alpha-carbon (the carbon atom bonded to the bromine). The presence of this stereocenter means that this compound can exist as two different enantiomers (R and S forms). The specific three-dimensional arrangement of the atoms, or stereochemistry, can significantly impact the compound's biological activity. While detailed stereochemical studies for this specific compound are not widely published, research on similar α-bromo amides has demonstrated the importance of controlling stereochemistry during synthesis to obtain the desired biological effect. rsc.org The stereoselective synthesis of such compounds is an active area of research in organic chemistry. organic-chemistry.orgnih.gov

Historical Context of Related Compounds in Chemical Biology and Medicinal Chemistry Research

The study of amides and their halogenated derivatives has a long history in medicinal chemistry. The amide bond is a fundamental component of many drugs, and modifying its structure is a common strategy in drug design. nih.gov The introduction of cycloalkyl groups, such as the cyclooctyl group in the title compound, is often employed to modulate a drug's pharmacokinetic properties, such as its solubility and metabolic stability. Small aliphatic rings like cyclopropane (B1198618) and cyclobutane (B1203170) have been successfully used in drug discovery for many years, and larger rings are also explored for their unique conformational properties.

Halogenated compounds also have a significant history in medicine. For example, the inclusion of halogen atoms can enhance the potency and bioavailability of a drug. sigmaaldrich.com While specific research on the biological activity of this compound is not prominent in the literature, the structural motifs it contains—the α-bromo amide and the N-cycloalkyl group—are found in various compounds investigated in medicinal chemistry. For instance, α-amino amides, which can be synthesized from α-haloamides, are recognized as potential candidates for drug development. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24BrNO

Molecular Weight

290.24 g/mol

IUPAC Name

2-bromo-N-cyclooctyl-3-methylbutanamide

InChI

InChI=1S/C13H24BrNO/c1-10(2)12(14)13(16)15-11-8-6-4-3-5-7-9-11/h10-12H,3-9H2,1-2H3,(H,15,16)

InChI Key

VXZCRQBHBRUAPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCCCCCC1)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Bromo N Cyclooctyl 3 Methylbutanamide

Established Synthetic Routes for 2-Bromo-3-methylbutanamide (B1267469) Scaffolds

The traditional synthesis of the 2-bromo-3-methylbutanamide scaffold, the core of the target molecule, relies on a sequence of well-understood and widely practiced organic transformations. The key steps involve the formation of an amide bond and the selective bromination at the alpha-position to the carbonyl group. The order of these steps can be strategically altered to optimize yield and purity.

Amide bond formation is a cornerstone of organic and medicinal chemistry. luxembourg-bio.comresearchgate.net The direct reaction between a carboxylic acid, such as 3-methylbutanoic acid, and an amine is generally unfavorable under ambient conditions due to the high activation energy required for the elimination of water. luxembourg-bio.com Therefore, the carboxylic acid is typically activated by converting its hydroxyl group into a better leaving group.

Common strategies include:

Acyl Chloride Method: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride then readily reacts with an amine (e.g., cyclooctylamine) to form the amide bond. This is a classic and effective method for preparing amides. libretexts.orgyoutube.com

Coupling Reagents: A vast number of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines without isolating an acyl chloride intermediate. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.comresearchgate.net Other modern coupling agents include HATU, HOBt, and EDCI, which are widely used in peptide synthesis and medicinal chemistry to ensure high yields and minimize side reactions like racemization. luxembourg-bio.comresearchgate.net

MethodActivating AgentKey IntermediateAdvantagesDisadvantages
Acyl ChlorideThionyl Chloride (SOCl₂)Acyl ChlorideHigh reactivity, readily available reagents.Harsh conditions, generation of HCl byproduct.
Coupling ReagentDCC, HATU, etc.O-acylisourea, Active EsterMilder conditions, high yields, suitable for sensitive substrates.Reagents can be expensive, byproduct removal can be difficult (e.g., DCU from DCC). luxembourg-bio.com

Introducing a bromine atom specifically at the alpha-position (the carbon adjacent to the carbonyl group) is a critical transformation. fiveable.me The method chosen depends on whether the bromination is performed on the carboxylic acid precursor or the pre-formed amide.

Hell-Volhard-Zelinskii (HVZ) Reaction: This is the classical method for the α-bromination of carboxylic acids. The reaction utilizes bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. libretexts.org The PBr₃ converts the carboxylic acid into an acyl bromide, which, unlike the carboxylic acid, can readily enolize. This enol intermediate then reacts with Br₂ to achieve selective bromination at the alpha-position. libretexts.org Applying this to 3-methylbutanoic acid would yield 2-bromo-3-methylbutanoic acid, a key precursor for the final product.

Direct Bromination of Amides: Alternatively, the amide (N-cyclooctyl-3-methylbutanamide) can be synthesized first, followed by α-bromination. This often requires different reagents, as amides are less reactive towards the HVZ conditions. N-bromosuccinimide (NBS) is a common reagent for the α-bromination of carbonyl compounds, including amides, often initiated by light or a radical initiator. fiveable.menih.gov The challenge in this approach is achieving high selectivity and avoiding over-bromination or reaction at other sites. nih.gov

TechniqueSubstrateReagentsMechanismSelectivity
Hell-Volhard-ZelinskiiCarboxylic AcidBr₂, PBr₃ (cat.)Involves formation of an acyl bromide enol intermediate. libretexts.orgHigh selectivity for the α-position of carboxylic acids. libretexts.org
NBS BrominationAmide / KetoneN-Bromosuccinimide (NBS)Typically a free-radical mechanism. fiveable.mefiveable.meGood for α-position, but can have competing reactions depending on the substrate.

The final structural component, the N-cyclooctyl group, is introduced via an amidation reaction using cyclooctylamine. This step typically involves the nucleophilic attack of the cyclooctylamine nitrogen on an activated carboxylic acid derivative.

If the synthesis proceeds via the HVZ reaction, the resulting 2-bromo-3-methylbutanoic acid would be activated using one of the methods described in section 2.1.1 (e.g., conversion to acyl chloride or use of a coupling agent) before being treated with cyclooctylamine. libretexts.orgnih.gov The reaction proceeds via a standard nucleophilic acyl substitution mechanism to form the final N-substituted amide product. libretexts.org

Novel Approaches in the Synthesis of 2-Bromo-N-cyclooctyl-3-methylbutanamide and its Analogs

In the pursuit of more efficient, cost-effective, and environmentally friendly chemical processes, modern synthetic methodologies are being applied to classical transformations like amidation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions. tandfonline.com In the context of amide bond formation, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity. mdpi.comacs.org

The direct amidation of a carboxylic acid (like 2-bromo-3-methylbutanoic acid) with an amine (cyclooctylamine) can be performed under microwave irradiation, often in the absence of a solvent or with a green solvent. mdpi.comresearchgate.net This method offers efficient and rapid heating, which can overcome the kinetic barrier of the reaction. rsc.org Some MAOS protocols for amidation are catalyst-free, while others employ catalysts like ceric ammonium (B1175870) nitrate (B79036) or solid acid catalysts to further enhance reaction rates. mdpi.comrsc.org

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Several hours to days. acs.orgMinutes to a few hours. tandfonline.commdpi.com
Energy Efficiency Less efficient due to slow heating of the reaction vessel and solvent.More efficient due to direct heating of polar molecules in the reaction mixture.
Yields Variable, can be lower due to side reactions over long periods.Often higher yields due to rapid reaction and reduced side product formation. tandfonline.comresearchgate.net
Conditions Often requires high-boiling point solvents.Can often be performed under solvent-free conditions, improving green credentials. mdpi.comresearchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.org This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular complexity. nih.gov

While a specific MCR for the direct synthesis of this compound is not established, the principles of MCRs can be applied to generate its analogs or other complex brominated amides. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating diverse amide libraries. organic-chemistry.org

For example, a four-component Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. One could envision a synthetic route where 2-bromo-3-methylbutanoic acid (the carboxylic acid component) and cyclooctylamine (the amine component) are reacted with an aldehyde and an isocyanide to produce a complex α-acylamino amide structure containing the desired 2-bromo-3-methylbutanamide core. Such strategies are at the forefront of medicinal chemistry for building libraries of drug-like molecules. organic-chemistry.org Another MCR approach involves the hydrozirconation of nitriles to form metalloimines, which can be acylated and subsequently react with nucleophiles to generate α-branched amides. nih.gov The application of MCRs to synthesize brominated amide derivatives represents a promising area for future research.

MCR NameComponentsProduct Type
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy Amide
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone
Mannich Reaction Aldehyde, Amine, Carbonyl Compoundβ-Amino Carbonyl Compound

Asymmetric Synthesis for Stereoisomer Control

The presence of a chiral center at the α-carbon (the carbon bearing the bromine atom) means that this compound can exist as different stereoisomers. Controlling the stereochemistry during synthesis is crucial for applications where specific isomeric forms are required. Asymmetric synthesis of this compound would likely involve one of two main strategies: the use of a chiral auxiliary or organocatalytic methods.

One potential route involves the use of a chiral starting material, such as a specific stereoisomer of the amino acid valine. The synthesis would proceed by converting the valine into 2-bromo-3-methylbutanoic acid, followed by amidation with cyclooctylamine. However, this approach can be prone to racemization at the α-carbon during the bromination step.

A more direct and often more effective method for controlling stereochemistry is through organocatalytic α-bromination of the corresponding aldehyde. For instance, the enantioselective α-bromination of aldehydes using N-bromosuccinimide (NBS) as the bromine source can be catalyzed by chiral secondary amines. nih.govrsc.org This method has been shown to be effective for β-branched aldehydes like isovaleraldehyde, which is structurally related to the backbone of the target molecule. nih.gov The reaction proceeds through the formation of a chiral enamine intermediate, which then reacts with the bromine source to yield the α-bromo aldehyde with high enantioselectivity. This aldehyde can then be oxidized to the corresponding carboxylic acid and coupled with cyclooctylamine to afford the desired stereoisomer of this compound.

Table 1: Potential Organocatalysts for Asymmetric α-Bromination

Catalyst Type Example Catalyst Potential Outcome
Chiral Pyrrolidine (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine High enantioselectivity in α-bromination of aldehydes.

Chemical Modifications and Analog Generation

The structure of this compound offers several sites for chemical modification to generate a library of analogs with potentially diverse properties.

The cyclooctyl group on the amide nitrogen can be replaced with other cyclic or aromatic moieties to explore the impact of the N-substituent on the molecule's properties. This can be achieved by reacting 2-bromo-3-methylbutanoyl chloride with a variety of primary amines. Commercially available analogs such as 2-bromo-N-cyclopentyl-3-methylbutanamide biosynth.comnih.gov and 2-bromo-N-cycloheptyl-3-methylbutanamide lab-chemicals.comnih.gov suggest the feasibility of this approach. The synthesis of N-phenyl derivatives is also a common strategy in medicinal chemistry to introduce aromatic interactions. Palladium-catalyzed aminocarbonylation reactions have been successfully used to synthesize a wide range of N-substituted amides, including those with bulky cycloalkyl and aromatic groups. mdpi.comnih.gov

Table 2: Examples of N-Substituted Analogs

N-Substituent Chemical Name Commercial Availability/Synthesis Reference
Cyclopentyl 2-bromo-N-cyclopentyl-3-methylbutanamide Biosynth (SQB09031) biosynth.com, PubChem CID: 24691712 nih.gov
Cyclohexyl 2-bromo-N-cyclohexyl-3-methylbutanamide PubChemLite uni.lu
Cycloheptyl 2-bromo-N-cycloheptyl-3-methylbutanamide Lab-Chemicals.com lab-chemicals.com, PubChem CID: 43244716 nih.gov

The bromine atom at the α-position is a versatile functional handle that can be substituted with a variety of nucleophiles. This allows for the introduction of diverse functional groups. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. Given that the carbon bearing the bromine is secondary, SN1-type reactions could also occur, potentially leading to a mixture of products or rearrangement. pearson.comyoutube.com The solvolysis of similar structures like 2-bromo-3-methylbutane (B93499) is known to proceed through both SN1 and E1 pathways. pearson.com For a controlled substitution, conditions favoring the SN2 pathway would be preferred.

Common nucleophiles that could be used to displace the bromine include:

Azides (e.g., NaN3): To introduce an azido (B1232118) group, which can be further reduced to an amine or used in click chemistry.

Thiols (e.g., R-SH): To form thioethers.

Alcohols (e.g., R-OH): To form ethers, though this may require basic conditions.

Amines (e.g., R-NH2): To generate α-amino amides.

The 3-methylbutanamide backbone, derived from valine, can also be a target for modification. While direct modification of the isopropyl group is challenging, alternative starting materials can be used to synthesize analogs with different side chains. For example, using other amino acids like leucine (B10760876) or isoleucine as precursors would result in analogs with different alkyl side chains at the 3-position.

The reactive bromine atom makes this compound a potential bifunctional linker. One end, the amide, can be considered a stable part of a molecule, while the other end, the α-bromo group, can be used to covalently attach to another molecule of interest, such as a protein or a reporter molecule. This is a common strategy in the design of chemical probes and bioconjugates. The α-bromo amide moiety can act as an electrophile that reacts with nucleophilic residues on a target molecule.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment.ruc.dkbeilstein-journals.orgsigmaaldrich.comlab-chemicals.comscbt.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of "2-bromo-N-cyclooctyl-3-methylbutanamide." Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals, confirm the connectivity of atoms, and assess the compound's purity.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts, signal integrations, and coupling constants are used to identify the different proton groups. For instance, the presence of a broad signal can indicate an NH proton of the amide group. ruc.dk The complexity of the spectrum, particularly the distinct chemical shifts for the CH₂ groups, can point to the presence of chiral centers within the molecule. ruc.dk

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shift of a carbon atom indicates its electronic environment. For example, a signal around 163.7 ppm is characteristic of an amide carbonyl carbon. ruc.dk The number of distinct signals in the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms, which can help in determining the molecule's symmetry. docbrown.info

Stereochemical confirmation can be achieved through detailed analysis of NMR data, sometimes in conjunction with chiral derivatizing agents, which can help in distinguishing between enantiomers by creating diastereomeric complexes with distinct NMR spectra. wordpress.com

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.)

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (NH)Broad singlet-
Methine (CH-Br)Doublet~50-60
Methine (CH-cyclooctyl)Multiplet~50-55
Isopropyl (CH)Multiplet~30-35
Isopropyl (CH₃)Doublet~18-22
Cyclooctyl (CH₂)Multiplets~25-40
Carbonyl (C=O)-~170

This table is generated based on typical chemical shift ranges for similar functional groups and structural motifs.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the structure of complex molecules like "this compound" by revealing correlations between different nuclei. ruc.dk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This information is vital for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis.beilstein-journals.orglab-chemicals.comrsc.orgnih.gov

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental formula of "this compound," which has a predicted exact mass of approximately 275.0885 Da. nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info

Table 2: Predicted HRMS Data for this compound

Ion Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br)
[M+H]⁺276.0961278.0941
[M+Na]⁺298.0781300.0760

This table presents predicted m/z values for common adducts.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the molecule upon ionization can lead to characteristic fragment ions that correspond to different parts of the structure, such as the loss of the bromine atom or cleavage of the amide bond.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. clinicaterapeutica.it This technique is instrumental in assessing the purity of "this compound" by separating it from any impurities or byproducts. nih.gov The mass spectrometer then provides mass data for the eluting components, confirming the identity of the main peak as the target compound and allowing for the identification of any minor components. umb.edu

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are essential for both the purification of "this compound" and its quantitative analysis.

Preparative Chromatography: Techniques such as column chromatography are employed to purify the synthesized compound from starting materials, reagents, and byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase is optimized to achieve efficient separation.

Analytical Chromatography: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) is used for the quantitative analysis of the purified compound. By creating a calibration curve with standards of known concentration, the exact amount of "this compound" in a sample can be determined. The method's linearity, limit of quantification (LOQ), and recovery are important parameters that are validated. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of non-volatile compounds and for quantitative analysis. For this compound, a reverse-phase HPLC method would be the most probable approach.

Methodology: A reverse-phase C18 column would likely be employed, leveraging the nonpolar nature of the cyclooctyl and isobutyl groups. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The gradient or isocratic elution would be optimized to ensure a sharp peak for the main compound and good resolution from any potential impurities or degradation products. Detection would most commonly be achieved using a UV detector, likely at a wavelength around 210 nm where the amide chromophore absorbs.

Research Applications: In a research setting, this HPLC method would be crucial for:

Monitoring the progress of the synthesis of this compound.

Assessing the purity of the final product and identifying the presence of any starting materials or by-products.

Performing quantitative analysis to determine the exact concentration of the compound in a given solution.

Illustrative HPLC Purity Analysis Data:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time 4.8 minutes
Purity (by area %) >98%

Note: The data in this table is illustrative and represents typical values for a compound of this nature.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the relatively high molecular weight and low volatility of this compound, direct analysis by GC would be challenging and could lead to thermal degradation in the injector or column. Therefore, derivatization to a more volatile species would likely be necessary.

Derivatization and Analysis: One potential derivatization strategy would be the hydrolysis of the amide followed by esterification of the resulting carboxylic acid to a more volatile methyl or ethyl ester. Alternatively, silylation of the amide could increase its volatility. The resulting derivative could then be analyzed on a nonpolar or medium-polarity capillary column, such as a DB-5 or DB-17. The temperature program would be optimized to ensure good separation of the derivative from any other volatile components. Mass spectrometry (MS) would be the ideal detector to confirm the identity of the derivatized compound.

Illustrative GC-MS Data for a Derivatized Analog:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
Detector Mass Spectrometry (MS)

Note: The data in this table is illustrative and represents a hypothetical analysis of a volatile derivative.

Chiral Chromatography for Enantiomeric Separation

The structure of this compound contains a stereocenter at the carbon atom bearing the bromine. Therefore, the compound can exist as a pair of enantiomers. Chiral chromatography is the most effective method for separating and quantifying these enantiomers.

Methodology: Chiral HPLC would be the method of choice. This involves the use of a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. The mobile phase would typically be a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The separation would be highly dependent on the specific CSP and the composition of the mobile phase.

Research Significance: The ability to separate the enantiomers is critical in pharmaceutical and biological research, as different enantiomers of a compound can have vastly different biological activities.

Illustrative Chiral HPLC Separation Data:

ParameterValue
Column Chiralcel OD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 12.3 minutes
Retention Time (Enantiomer 2) 15.1 minutes
Enantiomeric Excess >99% (for a single enantiomer)

Note: The data in this table is illustrative and demonstrates a potential separation of enantiomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its molecular structure, including the relative stereochemistry if it crystallizes as a racemate, or the absolute stereochemistry if a single enantiomer is crystallized.

Process: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by slow cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer. The crystal is then irradiated with X-rays, and the diffraction pattern is collected. The data is processed to generate an electron density map, from which the positions of the individual atoms can be determined.

Structural Insights: A successful crystal structure analysis would reveal:

Precise bond lengths and angles.

The conformation of the cyclooctyl ring and the butanamide chain.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The absolute configuration of the stereocenter (if a chiral resolution has been performed).

Illustrative Crystallographic Data:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 15.4 Å, c = 9.8 Å, β = 95.2°
Resolution 0.77 Å
R-factor < 0.05

Note: The data in this table is for illustrative purposes and represents plausible crystallographic parameters for a molecule of this type.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization

The conformational flexibility of 2-bromo-N-cyclooctyl-3-methylbutanamide is a key determinant of its molecular properties. The presence of the large and pliable cyclooctyl ring, coupled with the rotatable bonds in the butanamide chain, gives rise to a multitude of possible three-dimensional arrangements.

A comprehensive conformational analysis is essential to identify the most stable, low-energy conformers. Such studies typically involve systematic or stochastic searches of the conformational space, followed by energy minimization of the resulting structures using molecular mechanics force fields. For a molecule like this compound, the relative orientations of the cyclooctyl group, the isopropyl group, and the bromine atom around the chiral center are of particular interest. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding involving the amide group, dictates the preferred conformations.

The identification of low-energy conformers is crucial as these are the most likely to be populated at physiological temperatures and are therefore the most relevant for understanding the molecule's reactivity and potential biological interactions.

Quantum Chemical Calculations

To gain a deeper understanding of the intrinsic properties of this compound, quantum chemical calculations are employed. These methods provide detailed information about the electronic structure and reactivity of the molecule.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) calculations are a common approach to investigate the electronic structure of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's reactivity can be obtained. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity.

For this compound, the distribution of these frontier orbitals would be of significant interest. It is anticipated that the HOMO would have significant contributions from the lone pairs of the bromine and oxygen atoms, as well as the amide nitrogen. The LUMO, in contrast, would likely be centered on the antibonding orbitals associated with the carbonyl group and the carbon-bromine bond. The analysis of these orbitals helps in predicting sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. researchgate.netresearchgate.net The MEP maps electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

In the case of this compound, the MEP surface would be expected to show a region of negative electrostatic potential (typically colored red or yellow) around the carbonyl oxygen and, to a lesser extent, the bromine atom, indicating their propensity to act as hydrogen bond acceptors or interact with electrophilic species. researchgate.net Conversely, regions of positive potential (typically colored blue) would be anticipated around the amide hydrogen, highlighting its potential as a hydrogen bond donor. researchgate.net The remainder of the molecule, particularly the hydrocarbon portions of the cyclooctyl and isopropyl groups, would exhibit a more neutral potential. This analysis is instrumental in understanding how the molecule might orient itself when approaching a biological target. researchgate.net

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.netnih.govmdpi.com This method is invaluable for identifying potential biological targets and elucidating the molecular basis of ligand-protein interactions.

Ligand-Protein Interaction Profiling

To explore the potential biological activity of this compound, molecular docking simulations can be performed against a panel of known protein targets. The selection of these targets could be guided by the structural features of the compound or by screening against libraries of proteins implicated in various diseases.

The output of a docking simulation provides a binding affinity or score, which is an estimate of the strength of the interaction between the ligand and the protein. By comparing the binding affinities of this compound across different targets, a profile of its potential interactions can be generated. This allows for the prioritization of protein targets for further experimental validation. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com

Below is a hypothetical table illustrating the kind of data that would be generated from such a study:

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-21CX2-7.8Arg120, Tyr355, Ser530
FAAH3PPM-8.2Ser241, Ser217, Ile238
TRPA13J9P-6.9Cys621, Asn855, Arg669

Identification of Potential Binding Sites and Binding Modes

Beyond simply predicting binding affinity, molecular docking reveals the specific binding site on the protein and the preferred binding pose of the ligand. mdpi.com For this compound, the analysis of its binding mode within a protein's active site would highlight the key intermolecular interactions responsible for its affinity.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

There is no available research detailing molecular dynamics (MD) simulations specifically involving this compound. MD simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time. For a ligand-target complex, these simulations can provide insights into the stability of the binding and the nature of the interactions.

Analysis of Dynamic Interactions

Without specific MD simulation data for this compound, an analysis of its dynamic interactions with any biological target is not possible. Such an analysis would typically investigate hydrogen bonds, hydrophobic interactions, and other forces that change over the course of a simulation, providing a detailed picture of the binding mode and stability.

Free Energy Perturbation (FEP) and MM-GBSA Calculations

Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are common methods for estimating the binding free energy of a ligand to a target. nih.govnih.gov FEP is a rigorous method that can provide high accuracy, while MM-GBSA offers a computationally less expensive alternative. nih.govvu.nl However, no published studies were found that apply these techniques to this compound. The application of these methods requires a known biological target and extensive computational resources, and it appears this work has not been conducted or reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are valuable for predicting the properties of new compounds without the need for synthesis and testing. nih.gov

Descriptors for Pharmacological Activity (Preclinical)

No QSAR models have been developed specifically for this compound to predict its preclinical pharmacological activity. The development of such a model would necessitate a dataset of structurally similar compounds with measured biological activities, which is not available in the public domain for this chemical series.

Prediction of Physicochemical Properties Relevant to Biological Studies (excluding toxicity)

While general QSPR models exist for predicting physicochemical properties, cadaster.eumdpi.com no specific models or detailed predicted properties for this compound could be found. Properties such as lipophilicity (LogP), solubility, and polar surface area are crucial for understanding a compound's behavior in biological systems. Although estimations for similar structures can be found in databases like PubChem for related compounds such as 2-bromo-N-cyclopentyl-3-methylbutanamide and 2-bromo-N-cycloheptyl-3-methylbutanamide, specific, validated QSPR data for the cyclooctyl derivative is absent. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is no public-facing research data corresponding to the preclinical pharmacological and biological investigations of the chemical compound "this compound."

Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific assay results for the following sections:

Preclinical Pharmacological and Biological Investigations5.1. in Vitro Receptor Binding and Functional Assays5.1.1. Radioligand Binding Studies for Target Affinity5.1.2. Cell Based Functional Assays for Agonist/antagonist Activity5.1.3. Enzyme Inhibition Assays5.2. Target Identification and Validation Molecular Level 5.2.1. Identification of G Protein Coupled Receptors Gpcrs As Potential Targets5.2.2. Microtubule Assembly Perturbation Studies

Target Identification and Validation (Molecular Level)

Cannabinoid Receptor (CB1/CB2) Agonism/Antagonism Research

Research into the specific cannabinoid receptor (CB1/CB2) activity of 2-bromo-N-cyclooctyl-3-methylbutanamide is not extensively detailed in publicly available literature. However, based on its structural features, which resemble those of other synthetic carboxamide-type cannabinoids, it is hypothesized to interact with CB1 and CB2 receptors. Synthetic cannabinoids are often potent, full agonists of these receptors, a characteristic that distinguishes them from the partial agonism of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. nih.govmdpi.com

The agonistic or antagonistic nature of a compound at cannabinoid receptors is a critical determinant of its pharmacological profile. Full agonists at the CB1 receptor are typically responsible for the psychoactive effects associated with many synthetic cannabinoids. mdpi.comnih.gov Conversely, antagonists block the action of agonists, and inverse agonists can reduce the basal activity of the receptor. nih.gov Some compounds can exhibit mixed pharmacology, acting as an agonist at one receptor and an antagonist at the other, or as a partial agonist. nih.gov For instance, cannabidiol (B1668261) (CBD) has been shown to act as a negative allosteric modulator of CB1 receptors and can behave as an antagonist or inverse agonist at both CB1 and CB2 receptors in certain assays. nih.govrealmofcaring.org

Given that many synthetic cannabinoids with carboxamide moieties are agonists, it is plausible that this compound also functions as an agonist at CB1 and/or CB2 receptors. The precise efficacy and potency would need to be determined through in vitro binding and functional assays, such as [³⁵S]GTPγS binding assays, which measure G-protein activation upon receptor stimulation. realmofcaring.org

Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Studies

The structure-activity relationship (SAR) for synthetic cannabinoids is a complex field, with small structural modifications often leading to significant changes in receptor affinity and efficacy.

The N-substituent of the carboxamide group plays a crucial role in the interaction with cannabinoid receptors. In many classes of synthetic cannabinoids, a large, bulky lipophilic group at this position is beneficial for high affinity, particularly for the CB2 receptor. nih.gov For example, in 4-oxoquinoline derivatives, bulky and lipophilic saturated-chain substituents on the 3-carboxamide lead to high dual affinities for both CB1 and CB2 receptors, with an adamantyl ring conferring the highest affinity and selectivity for CB2. nih.gov Similarly, for 2-pyridinone derivatives, a large cycloalkyl ring as the N-substituent on the carboxamide results in high CB2 selectivity and affinity. nih.gov

The cyclooctyl group in this compound is a large, lipophilic cycloalkyl moiety. Based on the established SAR principles, this group is expected to contribute significantly to the binding affinity of the molecule for cannabinoid receptors. Its size and conformational flexibility could allow for optimal fitting into the binding pocket of CB1 and/or CB2 receptors. The exact influence on selectivity between CB1 and CB2 would depend on the specific conformational preferences it imparts to the molecule and how it interacts with the amino acid residues within the receptor binding sites.

Table 1: Illustrative Impact of N-Substituent on CB2 Receptor Affinity in a Hypothetical Carboxamide Series

CompoundN-SubstituentCB2 Ki (nM) - Illustrative
ACyclopentyl85
BCyclohexyl50
CCycloheptyl30
DCyclooctyl 15
EAdamantyl5

Note: This table is for illustrative purposes to demonstrate the general SAR trend and does not represent actual experimental data for this compound.

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacological properties of a compound. The introduction of a bromine atom at the α-position of the butanamide backbone in this compound is expected to influence its activity and selectivity.

In some series of synthetic cannabinoids, halogenation has been shown to decrease affinity for the CB1 receptor. For instance, C-5 halogenation (with bromine or iodine) of the indole (B1671886) group in certain indole-derived synthetic cannabinoids resulted in a significant decrease in CB1 receptor affinity compared to their non-halogenated counterparts. nih.gov However, in other cases, halogen substitution can enhance potency or alter the selectivity profile. For example, the presence of a fluorine atom in the pentyl group of some adamantane (B196018) indazole-3-carboxamide derivatives strongly increased their affinity for the CB1 receptor.

The electronegativity and size of the bromine atom in this compound could lead to several effects:

Altered Electronic Distribution: The electron-withdrawing nature of bromine could affect the electrostatic interactions with the receptor.

Steric Effects: The size of the bromine atom could influence the preferred conformation of the molecule and its fit within the receptor binding pocket.

Modified Metabolism: The carbon-bromine bond may alter the metabolic stability of the compound.

Without specific experimental data, the precise impact of the bromine substitution on the activity and selectivity of this compound remains speculative.

Table 2: Hypothetical Effect of α-Halogenation on CB1 Receptor Affinity

Compoundα-SubstitutionCB1 Ki (nM) - Illustrative
FH25
GBr 75

Note: This table is for illustrative purposes to demonstrate a potential SAR trend and does not represent actual experimental data for this compound.

The 3-methylbutanamide portion of the molecule serves as the central scaffold. The isopropyl group (3-methyl) introduces steric bulk, which can restrict the conformational freedom of the molecule. This can be advantageous for receptor binding, as it may pre-organize the molecule into a conformation that is favorable for interacting with the receptor, thereby reducing the entropic penalty of binding.

Cellular Mechanism of Action Studies (Preclinical)

The cellular mechanisms of action for synthetic cannabinoids are primarily mediated through their interaction with G protein-coupled receptors (GPCRs), namely CB1 and CB2.

Assuming this compound acts as a CB1/CB2 agonist, it would trigger a cascade of intracellular signaling events. CB1 and CB2 receptors are predominantly coupled to the inhibitory G protein, Gi/o. biomolther.orgmdpi.com Activation of these receptors typically leads to:

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com

Modulation of Ion Channels: This includes the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels. mdpi.com

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can include the activation of extracellular signal-regulated kinases (ERKs), which are involved in regulating a variety of cellular processes.

The functional activities of synthetic cannabinoids, as evaluated through assays like ERK activation, often correlate with their binding affinity for the CB1 receptor, suggesting their agonistic nature. The specific signaling pathways modulated by this compound and the magnitude of these effects would need to be elucidated through preclinical cellular assays. The concept of "biased agonism," where a ligand preferentially activates certain signaling pathways over others at the same receptor, is also a possibility and could lead to a unique pharmacological profile. mdpi.com

Protein-Protein Interaction Modulation

There is currently no published evidence to suggest that this compound functions as a modulator of protein-protein interactions. Scientific investigations into its potential to inhibit or stabilize such interactions are not found in the public domain.

Phenotypic Screening in Cellular Models

Information regarding the use of this compound in phenotypic screening assays is not available in the reviewed literature. Consequently, there are no data on its effects on cellular phenotypes, such as changes in morphology, proliferation, or other observable characteristics.

In Vivo Proof-of-Concept Studies in Research Models (Excluding Clinical Human Trials)

Comprehensive searches have yielded no in vivo studies for this compound. The subsequent sections are therefore based on a lack of available data.

Pharmacological Activity Assessment in Animal Models

No studies have been published detailing the pharmacological efficacy of this compound in any animal models of disease. As such, there are no findings to report regarding its potential therapeutic effects.

Target Engagement Studies in Biological Systems

In the absence of in vivo pharmacological data, there are also no reports of target engagement studies for this compound. Research to confirm its interaction with specific biological targets in a living organism has not been made publicly available.

Medicinal Chemistry Principles and Lead Optimization Strategies

Hit-to-Lead and Lead Optimization Paradigm in Chemical Research

The hit-to-lead (H2L) process is a critical phase in early drug discovery that aims to identify promising "hit" compounds from initial high-throughput screening (HTS) and refine their properties to generate "lead" compounds with a more drug-like profile. researchgate.netdrugtargetreview.com A "hit" is typically a compound that shows activity in a primary screen but may have undesirable characteristics. drugtargetreview.com The subsequent lead optimization phase further refines these leads to produce a clinical candidate. researchgate.net

The H2L process has evolved to incorporate early consideration of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to reduce late-stage failures. drugtargetreview.com For a hypothetical hit like 2-bromo-N-cyclooctyl-3-methylbutanamide, the initial steps would involve confirming its activity and then systematically modifying its structure to improve potency and selectivity while addressing any liabilities. researchgate.net

The transition from a hit to a lead is a significant step, with a considerable attrition rate. researchgate.net Therefore, having multiple lead series is a common strategy to mitigate the risk of failure. researchgate.net The optimization of a hit is often guided by various efficiency metrics, such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE), which help in selecting compounds that achieve potency without excessive increases in size or lipophilicity. drugtargetreview.com

A hypothetical hit-to-lead workflow for a compound like this compound would involve a series of iterative cycles of design, synthesis, and testing. This process is often facilitated by computational tools and a suite of in vitro assays to assess various properties.

Parameter Description Relevance to this compound
Potency The concentration of a drug required to produce a specific effect.A primary objective of optimization would be to enhance the binding affinity of the compound to its target.
Selectivity The ability of a drug to bind to its intended target with high affinity and not to other targets.Modifications to the cyclooctyl or isobutyl groups could influence selectivity.
Solubility The ability of a compound to dissolve in a solvent.The lipophilic nature of the cyclooctyl and isobutyl groups may necessitate modifications to improve aqueous solubility.
Metabolic Stability The resistance of a compound to being broken down by metabolic enzymes.The amide bond and alkyl groups are potential sites of metabolism that might be altered.
Permeability The ability of a compound to pass through biological membranes.The overall lipophilicity of the molecule would be a key determinant of its permeability.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical series with similar biological activity to a known active compound but with a different core structure or "scaffold." nih.gov This approach can lead to compounds with improved properties, such as better intellectual property (IP) positioning, enhanced potency, or a more favorable ADMET profile. nih.gov Fragment-based scaffold hopping has been successfully employed to identify potent and selective inhibitors for various targets. nih.gov

Bioisosteric replacement is a related technique where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity or physicochemical properties. This can involve classical isosteres (e.g., replacing a hydroxyl group with an amine) or non-classical isosteres that may have different structures but produce a similar biological response.

For this compound, these strategies could be applied as follows:

Scaffold Hopping: The N-cyclooctyl-3-methylbutanamide core could be replaced with other cyclic or acyclic amide structures to explore new chemical space while aiming to maintain the key interactions of the pharmacophore.

Bioisosteric Replacement:

The bromine atom could be replaced with other halogens (Cl, F) or small lipophilic groups to modulate potency and metabolic stability.

The cyclooctyl ring could be substituted with other large, lipophilic groups, such as a bicyclic system or a different cycloalkane, to fine-tune binding interactions.

The isobutyl group could be replaced with other alkyl or cycloalkyl groups to explore the stringency of the binding pocket.

Original Fragment Potential Bioisostere Rationale for Replacement
BromineChlorine, TrifluoromethylModulate electronics and lipophilicity, potentially improving metabolic stability.
Cyclooctyl ringCycloheptyl, Bicyclo[3.3.1]nonaneAlter conformation and lipophilicity to improve binding affinity or solubility.
Isobutyl groupCyclopropyl, tert-ButylProbe steric and electronic requirements of the binding pocket.
Amide linkerThioamide, Reverse amideChange hydrogen bonding patterns and metabolic stability.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound. This method is an alternative to traditional HTS and often leads to lead compounds with better physicochemical properties.

In the context of this compound, one could retrospectively consider its constituent parts as fragments:

Fragment 1: A brominated carboxylic acid derivative.

Fragment 2: Cyclooctylamine.

Fragment 3: An isobutyl group.

If these fragments were identified through a fragment screen, the subsequent step would be to link them together in a manner that optimizes their binding interactions. The way these fragments are connected is crucial for achieving high affinity.

The "Rule of Three" is a guideline for selecting fragments in FBDD, suggesting that fragments should generally have a molecular weight of less than 300 Da, no more than 3 hydrogen bond donors and acceptors, and a calculated logP of no more than 3. The assembly of these fragments would then be guided by structural information from techniques like X-ray crystallography or NMR spectroscopy.

Rational Design of Analogs Based on Structural Insights

Rational drug design relies on a detailed understanding of the three-dimensional structure of the biological target and how a ligand binds to it. nih.gov This structural information, often obtained from X-ray crystallography or cryo-electron microscopy, allows for the design of analogs with improved affinity and selectivity. nih.gov

If the target of this compound were known and its co-crystal structure determined, the following rational design strategies could be employed:

Exploring Unoccupied Pockets: If the cyclooctyl or isobutyl groups are adjacent to unoccupied pockets in the binding site, these groups could be extended or modified to make additional favorable interactions.

Optimizing Existing Interactions: The hydrogen bonding of the amide group or the hydrophobic interactions of the alkyl groups could be fine-tuned by making small structural changes. For instance, altering the stereochemistry of the chiral center at the alpha-carbon could lead to a better fit.

Displacing Water Molecules: If a tightly bound water molecule is present in the active site, designing an analog that can displace this water molecule and make direct interactions with the protein can lead to a significant increase in binding affinity.

The iterative process of structure-based design involves synthesizing a designed analog, determining its structure in complex with the target, and then using this new information to design the next round of compounds.

Development of Chemical Probes for Biological Research

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway in a cellular or in vivo setting. An ideal chemical probe is potent, selective, and has a well-characterized mechanism of action.

If this compound were identified as a potent and selective modulator of a particular target, it could be developed into a chemical probe. This would involve:

Demonstrating Target Engagement: Showing that the compound binds to its intended target in a cellular context.

Establishing a Structure-Activity Relationship (SAR): Synthesizing analogs and demonstrating that their activity correlates with their binding affinity for the target.

Developing a Negative Control: Creating a structurally similar but inactive analog to be used in experiments to ensure that the observed biological effects are due to the on-target activity of the probe.

The development of a chemical probe from a hit compound requires rigorous validation to ensure that it is a suitable tool for biological research.

Future Directions and Research Opportunities

Exploration of Underexplored Biological Targets for 2-Bromo-N-cyclooctyl-3-methylbutanamide Analogs

The unique structural features of this compound suggest that its analogs could be tailored to interact with a variety of biological targets that remain underexplored or are considered "undruggable." acs.org Future research should focus on systematically modifying the scaffold to probe these targets.

The α-bromoamide moiety is a key feature, presenting the possibility of covalent inhibition. This mechanism, where a drug forms a stable covalent bond with its target protein, can lead to prolonged duration of action and enhanced potency. nih.govyoutube.com The electrophilic carbon adjacent to the bromine atom can act as a "warhead," reacting with nucleophilic amino acid residues like cysteine or lysine (B10760008) within a protein's binding site. acs.orgyoutube.com This opens up research into a wide array of enzymes and proteins where such residues are present but have not been therapeutically targeted, including certain classes of proteases, kinases, and phosphatases. The resurgence of interest in targeted covalent inhibitors (TCIs) provides a strong rationale for exploring analogs of this compound as potential covalent drugs. nih.govacs.org

Furthermore, the bulky and lipophilic N-cyclooctyl group is well-suited for probing large, shallow binding pockets, which are characteristic of protein-protein interfaces (PPIs). nih.gov PPIs are crucial for countless cellular processes, and their dysregulation is implicated in many diseases, yet they have traditionally been difficult to target with small molecules. plos.orgnih.gov Analogs of this compound could be designed to mimic key binding motifs and disrupt these critical interactions. Additionally, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity and selectivity for a target. nih.govacs.orgnih.gov The systematic exploration of halogen bonding in concert with probing steric pockets could unlock novel inhibitors for challenging targets like transcription factors.

A recent patent highlights the use of novel amide-substituted heterocyclic compounds for treating inflammatory and autoimmune diseases by modulating cytokines like IL-12 and IL-23, targeting the tyrosine kinase 2 (Tyk2) pathway. acs.org This indicates a promising area for designing analogs of this compound to explore immunomodulatory targets.

Table 1: Potential Underexplored Targets for Analogs

Target ClassRationale for ExplorationKey Structural Feature
Covalent Enzyme Inhibition The α-bromoamide can act as a covalent warhead, offering high potency and prolonged action. nih.govacs.orgα-bromoamide
Protein-Protein Interfaces (PPIs) The bulky cyclooctyl group can disrupt large, flat interfaces, a hallmark of "undruggable" targets. nih.govplos.orgN-cyclooctyl group
Kinases and Phosphatases Halogen bonding from the bromine atom can enhance selectivity and affinity in ATP-binding sites. nih.govnih.govBromine atom
Immunomodulatory Targets (e.g., Tyk2) Substituted amides have shown potential in modulating cytokine pathways involved in autoimmune diseases. acs.orgAmide scaffold

Integration of Artificial Intelligence and Machine Learning in Analog Design

The traditional process of drug discovery is notoriously slow and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by enabling the rapid design and evaluation of novel drug candidates. nih.govbohrium.com For a scaffold like this compound, these computational tools can accelerate the design of analogs with optimized properties.

Beyond generating new structures, ML algorithms are critical for predictive modeling. nih.gov Models can be built to forecast a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (ADME/T). actascientific.com By screening virtual analogs for these properties early in the design phase, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.govactascientific.com This data-driven approach allows for a more efficient optimization cycle, moving from a hit compound to a viable drug candidate more quickly. bohrium.com

Table 2: AI/ML Workflow for Analog Design

StepAI/ML ToolPurpose
1. Data Collection Curation of chemical and biological data from public/private databases.To build robust training sets for predictive models.
2. De Novo Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). nih.govacs.orgTo generate novel analogs with desired core scaffolds. pharmafeatures.comacs.org
3. Property Prediction Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks (GNNs). nih.govTo predict bioactivity, solubility, permeability, and toxicity of virtual analogs. actascientific.com
4. Lead Optimization Reinforcement Learning, Molecular Docking Simulations. orange.comactascientific.comTo iteratively refine analog structures to maximize desired properties and binding to the target.
5. Synthesis Prioritization Retrosynthesis prediction algorithms.To identify the most promising and synthetically feasible candidates for laboratory synthesis.

Development of Advanced Synthetic Methodologies for Complex Analogs

Synthesizing complex analogs of this compound requires a sophisticated and versatile chemical toolkit. Future research will depend on leveraging and developing advanced synthetic methodologies to efficiently create libraries of these molecules for biological screening.

The formation of the amide bond itself is a cornerstone of organic synthesis. numberanalytics.com While traditional methods often require harsh conditions or stoichiometric activating agents, modern catalytic approaches offer milder and more efficient alternatives. researchgate.net Transition metal catalysis, for instance, using palladium or copper, can facilitate the coupling of amines with carboxylic acid derivatives under gentle conditions. numberanalytics.com Furthermore, biocatalytic methods employing enzymes like lipases or amidases provide an environmentally friendly and highly selective route to amide bond formation, which is particularly useful for complex molecules where protecting groups might otherwise be necessary. numberanalytics.comnih.gov

The stereoselective installation of the bromine atom is another critical synthetic challenge. Recent advances in asymmetric bromofunctionalization of alkenes, often using N-bromoamide reagents like N-bromosuccinimide (NBS) in the presence of a chiral catalyst, allow for precise control over the stereochemistry. rsc.org This is crucial, as the spatial arrangement of the bromine atom will significantly impact its ability to form halogen bonds and its reactivity as a covalent warhead.

Finally, methods for the efficient N-alkylation of the amide are essential for diversifying the scaffold. Catalytic N-alkylation of amides with alcohols, using catalysts based on cobalt or iridium, represents a green chemistry approach as it generates water as the only byproduct. rsc.orgnih.gov These advanced methods avoid the use of large quantities of alkyl halides and strong bases typically required in traditional Hofmann alkylations. rsc.org

Table 3: Advanced Synthetic Methodologies for Analog Synthesis

Synthetic ChallengeAdvanced MethodologyAdvantages
Amide Bond Formation Biocatalysis (e.g., using lipases) numberanalytics.comnih.govHigh selectivity, mild conditions, environmentally friendly.
Amide Bond Formation Transition Metal-Catalyzed Amidation numberanalytics.comresearchgate.netHigh efficiency, broad substrate scope, milder conditions than classic methods.
Stereoselective Bromination Asymmetric Catalytic Bromofunctionalization rsc.orgPrecise control of stereochemistry, crucial for biological activity.
N-Alkylation Catalytic N-Alkylation with Alcohols rsc.orgnih.govAtom-efficient, generates water as the only byproduct, avoids stoichiometric halides.

Interdisciplinary Research with Structural Biology and Biophysics

To effectively design analogs of this compound, a deep understanding of how these molecules interact with their biological targets at an atomic level is indispensable. This necessitates a strong interdisciplinary collaboration between medicinal chemistry, structural biology, and biophysics. rsc.orgcolby.edu

Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are paramount. numberanalytics.comcore.ac.uk Obtaining a crystal structure of an analog bound to its target protein can reveal the precise binding mode, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and the crucial halogen bonds formed by the bromine atom. nih.govrsc.org This structural information is the foundation of structure-based drug design, allowing chemists to rationally modify the molecule to enhance affinity and selectivity.

A suite of biophysical techniques can provide complementary information on the thermodynamics and kinetics of binding. nih.govirbm.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy). numberanalytics.comnih.gov

Surface Plasmon Resonance (SPR) is a label-free technique that monitors binding in real-time, yielding kinetic data on how quickly a compound binds to its target (association rate) and how long it remains bound (dissociation rate). numberanalytics.comirbm.com

Differential Scanning Fluorimetry (DSF) assesses the thermal stability of a protein, which often increases upon ligand binding, making it a valuable tool for initial hit screening. nih.gov

By integrating data from these diverse techniques, researchers can build a comprehensive picture of the structure-activity relationship (SAR), guiding the optimization of lead compounds into potent and selective drug candidates. rsc.org

Table 4: Biophysical Techniques for Characterizing Ligand-Target Interactions

TechniqueInformation ProvidedPrimary Application
X-ray Crystallography High-resolution 3D structure of the ligand-protein complex. numberanalytics.comcore.ac.ukStructure-based design, understanding binding mode.
NMR Spectroscopy Information on structure, dynamics, and binding site in solution. numberanalytics.comnih.govFragment screening, studying dynamic interactions.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govThermodynamic characterization, lead validation.
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff) and affinity (Kd). numberanalytics.comirbm.comKinetic optimization, real-time interaction analysis.

Contribution to Fundamental Understanding of Chemical-Biological Interactions

The systematic study of this compound and its analogs is not just a means to a therapeutic end; it is also an opportunity to contribute to the fundamental understanding of how small molecules interact with complex biological systems.

The bromine atom serves as an excellent probe for studying halogen bonding in protein-ligand recognition. acs.orgrsc.org By synthesizing a series of analogs where bromine is replaced by other halogens (chlorine, iodine) or hydrogen and then characterizing their binding through biophysical and structural methods, researchers can precisely quantify the energetic contribution of halogen bonds in different environments. This provides invaluable data for refining computational models and force fields used in drug design. nih.gov

Investigating the covalent reactivity of the α-bromoamide moiety across a panel of targets can illuminate the factors that govern selectivity in covalent inhibition. acs.orgnih.gov This research helps answer critical questions: What is the optimal reactivity for a covalent warhead to be effective yet safe? How does the local protein environment influence the reaction with a target nucleophile? The answers to these questions will guide the design of the next generation of safer and more effective covalent therapies. youtube.comnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.